Methyl chroman-2-carboxylate
CAS No.: 113771-58-7
Cat. No.: VC2452850
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113771-58-7 |
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Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | methyl 3,4-dihydro-2H-chromene-2-carboxylate |
Standard InChI | InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 |
Standard InChI Key | CLPFQFDVPGZONF-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC2=CC=CC=C2O1 |
Canonical SMILES | COC(=O)C1CCC2=CC=CC=C2O1 |
Introduction
Chemical Structure and Properties
Methyl chroman-2-carboxylate consists of a chroman (benzopyran) ring system with a methyl ester group at the 2-position. The chroman core features a saturated heterocyclic ring fused to a benzene ring, creating a versatile scaffold for chemical modifications. This compound serves as the parent structure for numerous derivatives with enhanced biological activities achieved through strategic substitutions.
Physical and Chemical Properties
The compound exists as a solid at room temperature with physical properties that facilitate its use in various chemical transformations. Its reactivity is primarily governed by the ester functionality, which allows for numerous chemical modifications, particularly hydrolysis to the corresponding acid or conversion to other functional groups.
Property | Value |
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Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
Physical State | Solid |
Solubility | Soluble in organic solvents (ethanol, dichloromethane) |
Functional Groups | Ester, benzopyran |
Typical Reactions | Hydrolysis, transesterification, reduction |
The chroman core structure provides rigidity while the carboxylate functionality offers a reactive site for further transformations, making this compound particularly valuable in medicinal chemistry applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of methyl chroman-2-carboxylate, each offering distinct advantages depending on the desired scale and available starting materials.
Esterification of Chroman-2-carboxylic Acid
The most straightforward approach involves the esterification of chroman-2-carboxylic acid with methanol under acidic conditions. This method parallels the synthesis of related compounds such as methyl 6-fluorochroman-2-carboxylate, which utilizes sulfuric acid as a catalyst followed by neutralization and purification.
The general reaction proceeds as follows:
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Activation of the carboxylic acid group using a catalytic amount of sulfuric acid
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Nucleophilic attack by methanol
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Elimination of water to form the ester bond
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Neutralization and purification to obtain the final product
From Chromone-3-carboxylic Acids
Another viable synthetic route involves the transformation of chromone-3-carboxylic acids through a decarboxylative process. This approach has been demonstrated with related chroman derivatives and can be adapted for the synthesis of methyl chroman-2-carboxylate .
The reaction typically occurs under Brønsted base catalysis, resulting in good to excellent yields. The mechanism involves:
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Michael addition to the chromone substrate
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Decarboxylation of the intermediate
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Cyclization to form the chroman ring
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Esterification of the resulting acid
Industrial Production Methods
In industrial settings, the synthesis may employ continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. Purification typically involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane eluent systems, followed by quality control using spectroscopic methods such as NMR and LC-MS to confirm product identity and purity.
Spectroscopic Characterization
Comprehensive characterization of methyl chroman-2-carboxylate is essential for confirming its structure and purity, especially when used as an intermediate in pharmaceutical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information through the analysis of both proton (¹H) and carbon (¹³C) spectra. Typical characterization is performed in deuterated chloroform (CDCl₃) at 400-500 MHz for ¹H and 125 MHz for ¹³C, with chemical shifts recorded relative to tetramethylsilane as an internal standard .
Key signals in the ¹H NMR spectrum include:
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Aromatic protons of the benzene ring (δ 6.5-7.5 ppm)
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Methyl ester protons (δ 3.7-3.8 ppm)
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Protons at position 2 of the chroman ring (δ 4.5-4.7 ppm)
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Methylene protons of the chroman ring (δ 1.8-2.8 ppm)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help verify the structure. Electron ionization is commonly employed, with the molecular ion peak (M⁺) appearing at m/z 192, corresponding to the molecular weight of the compound .
Infrared Spectroscopy
Infrared spectroscopy reveals functional group information, with characteristic absorption bands for:
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Ester carbonyl stretching (1730-1750 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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C-O stretching vibrations (1000-1300 cm⁻¹)
Biological Activity and Pharmacological Significance
Methyl chroman-2-carboxylate serves as an important scaffold for developing compounds with diverse biological activities. While the unsubstituted parent compound itself has limited direct applications, its derivatives exhibit significant pharmacological properties.
Structure-Activity Relationships
The chroman scaffold offers multiple sites for modification, allowing for the development of structure-activity relationships (SAR). Strategic substitutions on the aromatic ring, particularly at positions 5, 6, 7, and 8, can significantly alter the biological profile of the resulting compounds .
Position | Effect of Substitution |
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Position 2 | Affects stereochemistry and binding to target proteins |
Position 4 | Often modified to introduce carbonyl functionality |
Position 6 | Common site for halogen or alkyl substitution |
Positions 5,7,8 | Sites for introducing additional functionality |
Derivatives with Anti-Cancer Activity
Derivatives of methyl chroman-2-carboxylate, particularly those with additional substituents, have demonstrated significant inhibitory effects against human breast cancer cell lines. For instance, compound 6i, derived from a chroman scaffold, exhibited promising anticancer activity toward the MCF-7 cell line with a GI₅₀ value of 34.7 μM .
The mechanism of action appears to involve:
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Interaction with specific cellular targets
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Modification of cell signaling pathways
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Potential influence on apoptotic processes
Anticonvulsant Properties
Applications in Medicinal Chemistry
The versatility of methyl chroman-2-carboxylate as a synthetic intermediate has led to its extensive use in medicinal chemistry for developing novel therapeutic agents.
As a Building Block for Hybrid Molecules
One significant application involves the creation of hybrid molecules that combine the chroman scaffold with other pharmacologically relevant structures. This approach aims to develop compounds with dual or multiple biological activities .
For example, the integration of chroman and pyridine ring systems has been explored to create molecules with enhanced pharmacological profiles. Such hybrid structures potentially benefit from the combined properties of both heterocyclic systems .
Development of Chiral Compounds
The importance of stereochemistry in drug development has highlighted the value of methyl chroman-2-carboxylate as a precursor for chiral compounds. The carboxylate group at position 2 creates a stereogenic center that can be controlled through various synthetic and enzymatic methods .
Enzymatic resolution approaches have proven particularly valuable for obtaining optically pure chroman-2-carboxylic acids. For instance, two esterases (EstS and EstR) from Geobacillus thermocatenulatus have been used for the sequential resolution of 6-fluoro-chroman-2-carboxylic acid enantiomers with high enantiomeric excess .
Pharmaceutical Formulations
The physical and chemical properties of methyl chroman-2-carboxylate derivatives make them suitable candidates for various pharmaceutical formulations. Their solubility profiles, stability, and bioavailability can be modulated through appropriate substitutions on the chroman ring.
Current Research and Future Directions
Research on methyl chroman-2-carboxylate and its derivatives continues to expand, focusing on several promising areas.
Enantioselective Synthesis
Developing efficient methods for the enantioselective synthesis of methyl chroman-2-carboxylate represents an active research area. Current approaches include asymmetric catalysis and biocatalytic methods using enzymes with high stereoselectivity .
The development of new catalysts and reaction conditions aims to improve:
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Yield and selectivity
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Environmental sustainability
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Scalability for industrial applications
Novel Biological Applications
Ongoing research continues to uncover new biological activities for chroman derivatives. The structural diversity that can be achieved through substitution on the chroman scaffold provides numerous opportunities for discovering compounds with novel therapeutic applications .
Green Chemistry Approaches
Sustainable synthesis of methyl chroman-2-carboxylate and its derivatives has become an important focus in recent research. Efforts include:
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Development of solvent-free or aqueous methodologies
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Use of recyclable catalysts
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Implementation of continuous flow processes
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Application of enzymatic approaches for improved stereoselectivity
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